1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one
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Overview
Description
1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a hydroxymethyl group and a prop-2-en-1-one moiety attached to a 7-azabicyclo[2.2.1]heptane framework. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable bicyclic amine with formaldehyde and an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity. The hydroxymethyl and prop-2-en-1-one groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one: Similar structure with an ethan-1-one moiety instead of prop-2-en-1-one.
1-Hydroxymethyl-7-aza-bicyclo[2.2.1]heptane-7-carboxylic acid tert-butyl ester: Contains a carboxylic acid ester group instead of the prop-2-en-1-one moiety.
Uniqueness
1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one |
InChI |
InChI=1S/C10H15NO2/c1-2-9(13)11-8-3-5-10(11,7-12)6-4-8/h2,8,12H,1,3-7H2 |
InChI Key |
PUDVZXVEGMHFGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1C2CCC1(CC2)CO |
Origin of Product |
United States |
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